Potency Comparison: 4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine vs. SGI-1776 in PIM1 Kinase Inhibition
4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine exhibits sub-nanomolar affinity for the serine/threonine-protein kinase PIM1, a key oncogenic driver in hematologic malignancies and solid tumors. In a TR-FRET biochemical assay measuring inhibition of BAD phosphorylation at Ser-112, this compound demonstrated a Ki of 0.600 nM [1]. For context, the well-characterized PIM kinase inhibitor SGI-1776, often used as a reference standard, exhibits an IC50 of 7 ± 1.8 nM against PIM1 in comparable enzymatic assays .
| Evidence Dimension | PIM1 Kinase Affinity (Biochemical) |
|---|---|
| Target Compound Data | Ki = 0.600 nM |
| Comparator Or Baseline | SGI-1776, IC50 = 7 nM |
| Quantified Difference | Target compound shows approximately 12-fold higher affinity than comparator (based on Ki vs. IC50 comparison) |
| Conditions | TR-FRET assay, inhibition of BAD phosphorylation at Ser-112; enzyme source: PIM1 (unknown origin) |
Why This Matters
This sub-nanomolar affinity justifies the compound's selection as a potent tool for probing PIM1-dependent signaling pathways, especially in assays requiring high target engagement at low compound concentrations, where less potent analogs would yield insufficient inhibition.
- [1] BindingDB BDBM50518506 (CHEMBL4588948). (2022). Affinity Data for Serine/threonine-protein kinase pim-1 (Human). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50518506 View Source
